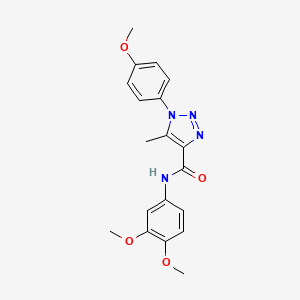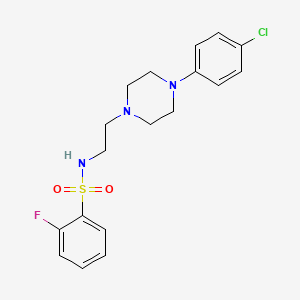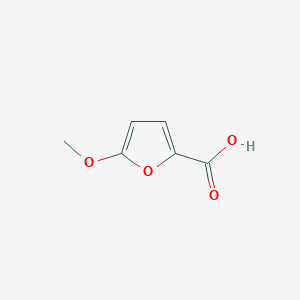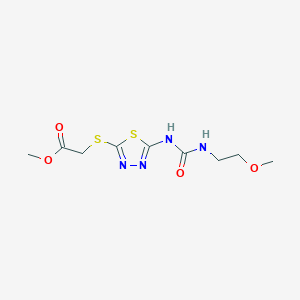![molecular formula C19H12F2N4O2S B2488533 6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol CAS No. 946269-80-3](/img/structure/B2488533.png)
6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to the compound involves intricate chemical processes, often aiming to enhance certain properties or to explore its anti-inflammatory activities. For example, compounds with a similar structure have been synthesized and tested for their anti-inflammatory activity, showing comparable efficacy to known anti-inflammatory drugs (Burbulienė et al., 2004). Such research highlights the chemical versatility and potential therapeutic applications of these compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography. For instance, a study on a dimeric layered structure of a similar pyrimidine compound revealed insights into the absence of intramolecular stacking in its crystalline state, emphasizing the importance of intermolecular hydrogen bonding and arene-arene interactions in its layered structure (Avasthi et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically focus on modifications to enhance biological activity or stability. The domino reaction of a methylsulfanyl pyrimidin-4-yl compound with heterocyclic CH acids demonstrates the complexity of reactions these compounds can undergo, leading to the formation of new structures with potentially unique properties (Erkin & Ramsh, 2014).
Scientific Research Applications
Synthesis and Characterization
- The compound has been explored in the context of synthesizing and characterizing new chemical entities with potential biological activities. For instance, a study detailed the synthesis and characterization of similar compounds using spectral techniques and quantum chemical calculations, focusing on their molecular geometry, vibrational frequencies, and chemical shifts (Sarac, 2020).
Potential Biological Activities
- Several studies have synthesized and evaluated compounds with similar structures for their biological activities. A study synthesized a series of derivatives and assessed their in vivo anti-convulsant and anti-inflammatory activities, supported by molecular docking studies (Bhat et al., 2016).
- Another research synthesized derivatives with potential antitubercular activity against Mycobacterium tuberculosis, finding some compounds showing significant inhibition of mycobacterial growth (Desai et al., 2016).
Drug Efficacy and Molecular Docking
- Compounds with a similar molecular structure have been synthesized and evaluated for their potential in drug efficacy. For example, a study focused on synthesizing novel pyrazole derivatives and examining their anti-inflammatory and anti-cancer properties through in vitro, in silico, and cytotoxicity validations (Thangarasu et al., 2019).
Structural Analysis and Material Science
- Some studies have also delved into the structural characterization of similar compounds, providing insights into their molecular structures and potential applications in material science. For example, a study presented the synthesis, structural characterization, and crystallization of related compounds, analyzing their molecular conformation and crystal packing (Kariuki et al., 2021).
Antimicrobial and Antifungal Applications
- Research has been conducted on the synthesis and evaluation of similar compounds for antimicrobial and antifungal activities. A study synthesized novel compounds and screened them for their antimicrobial activity, revealing their effectiveness against various bacterial and fungal strains (Bayrak et al., 2009).
properties
IUPAC Name |
4-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O2S/c20-13-5-1-11(2-6-13)15-9-16(26)23-19(22-15)28-10-17-24-18(25-27-17)12-3-7-14(21)8-4-12/h1-9H,10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVFJTQJRWGHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2488450.png)
![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2488452.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2488455.png)

![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2488459.png)


![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)


![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)
![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)